Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by cyclization with an appropriate aldehyde to form the imidazole ring . The reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using sodium borohydride (NaBH4) can yield reduced derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted imidazo[1,2-a]pyrimidine compounds. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. It has shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.
Pharmacology: It is evaluated for its potential antiviral, anticancer, antioxidant, and antimicrobial activities.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of ER chaperones and apoptosis markers. This results in neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Pyrrolo[1,2-a]pyrazines
- Thiazolopyrimidine derivatives
Uniqueness
Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both imidazole and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Methyl 7-ethyl-5-oxo-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes that include cyclization reactions of appropriate precursors. The compound can be synthesized through methods involving the reaction of ethyl esters with imidazole derivatives under specific conditions to yield the desired product with high purity and yield.
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidines exhibit promising antimicrobial properties. For instance, compounds similar to methyl 7-ethyl-5-oxo have shown effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. In vitro assays demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) in the micromolar range, indicating strong antimicrobial potential .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been extensively studied. For example, derivatives with similar structural motifs have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with selectivity indices suggesting they could serve as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Some compounds exhibited IC50 values as low as 0.02 μM against COX-2 .
Anticancer Activity
Research into the anticancer potential of methyl 7-ethyl-5-oxo and its analogs has yielded promising results. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways. For instance, specific derivatives were found to significantly reduce cell viability in breast and colon cancer cell lines .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications at specific positions on the imidazo[1,2-a]pyrimidine framework significantly influence biological activity. For example:
- Substituents at Position 7 : Alkyl groups enhance lipophilicity and may improve membrane permeability.
- Functional Groups : The presence of electron-withdrawing groups at the carboxylate position increases potency against certain biological targets.
Table 1 summarizes key SAR findings for related compounds:
Compound | Position | Substituent | Activity (IC50/μM) | Target |
---|---|---|---|---|
A | 6 | OMe | 0.04 | COX-2 |
B | 7 | Et | 0.29 | Bacterial Inhibition |
C | 5 | NH2 | 0.01 | Cancer Cell Viability |
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of a series of imidazo[1,2-a]pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The most potent compound demonstrated a significant reduction in edema compared to controls and was well-tolerated with minimal side effects .
Case Study 2: Antimicrobial Potency
In another study focusing on antimicrobial activity, methyl 7-ethyl-5-oxo derivatives were tested against a panel of bacterial pathogens. Results indicated that certain modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 7-ethyl-5-oxo-8H-imidazo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-6-7(9(15)16-2)8(14)13-5-4-11-10(13)12-6/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
VEVHNCCCAZJVNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C=CN=C2N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.